3-(4-Methoxyphenyl)-3-oxopropanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-3-oxopropanoic acid, also known as 4-methoxybenzoylacetic acid, is an organic compound with the molecular formula C10H10O4. This compound features a methoxy group attached to a benzene ring, which is further connected to a propanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to yield the desired compound.
Another method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-methoxybenzoic acid, while reduction with sodium borohydride can produce 3-(4-methoxyphenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The methoxy group and the ketone moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the ketone group.
3-(4-Methoxyphenyl)propanoic acid: Similar but without the ketone functionality.
4-Methoxyacetophenone: Contains a methoxy group and a ketone but lacks the propanoic acid moiety.
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropanoic acid is unique due to the presence of both a methoxy-substituted benzene ring and a ketone group attached to a propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLNSQMYGLIFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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